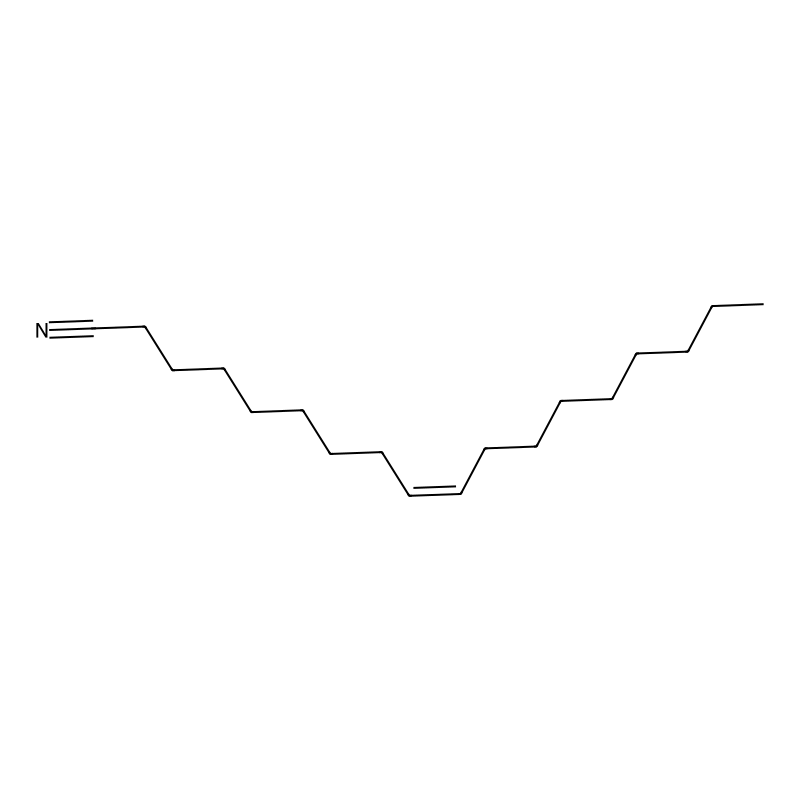

Oleonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Plant Physiology and Metabolism:

Oleonitrile is naturally produced by some plants, including members of the Brassicaceae family (cabbages, broccoli). Research suggests it plays a role in plant defense mechanisms against herbivores and insects. Studies have shown that oleonitrile disrupts the feeding behavior of insects and can exhibit insecticidal properties []. Additionally, oleonitrile might be involved in plant-pollinator interactions, potentially attracting specific pollinators [].

Biofuel Production:

Oleonitrile, derived from a renewable resource (oleic acid), has been investigated as a potential biofuel feedstock. Research has explored its conversion into biodiesel through various processes, including transesterification and hydrodeoxygenation [, ]. While still in the early stages of development, these studies suggest oleonitrile could contribute to the development of sustainable biofuels.

Oleonitrile, chemically known as octadec-9-enenitrile, is a fatty nitrile derived from the formal condensation of oleic acid with ammonia. Its molecular formula is and it is recognized for its role as a plant metabolite. Oleonitrile is characterized by a long carbon chain, which contributes to its unique properties and applications in various fields, particularly in the chemical industry and agriculture .

- Hydroformylation: This reaction involves the addition of carbon monoxide and hydrogen to oleonitrile, leading to the formation of aldehydes. It can be catalyzed by transition metals such as rhodium .

- Amidation: Oleonitrile can react with alcohols to form amides under specific conditions, often utilizing acidic catalysts .

- Ethenolysis: Oleonitrile can undergo ethenolysis, a reaction that breaks double bonds in the presence of catalysts, leading to shorter-chain nitriles or other derivatives .

Oleonitrile exhibits biological activity as a plant metabolite. It has been studied for its potential effects on plant growth and development. Some research indicates that oleonitrile may play a role in plant defense mechanisms against pests . Additionally, due to its structural characteristics, it may possess antimicrobial properties, although further studies are needed to fully elucidate its biological effects.

The synthesis of oleonitrile primarily involves:

- Ammoniation of Oleic Acid: This method entails passing gaseous ammonia through liquid oleic acid at elevated temperatures, leading to the formation of oleonitrile. This process is notable for being environmentally friendly and utilizing renewable resources .

- Catalytic Processes: Recent advancements have explored catalytic methods for synthesizing oleonitrile from renewable sources, enhancing yield and efficiency while minimizing waste .

Oleonitrile has several applications across different sectors:

- Agriculture: Used as a natural pesticide or plant growth regulator due to its potential bioactivity.

- Chemical Industry: Serves as an intermediate in the synthesis of various chemicals, including surfactants and lubricants.

- Cosmetics: Its fatty nature makes it suitable for formulations in skin care products.

Research on the interaction of oleonitrile with biological systems is limited but suggests that it may interact with various enzymes and metabolic pathways in plants. Studies indicate that oleonitrile could influence metabolic processes related to stress responses in plants, although more comprehensive studies are needed to clarify these interactions .

Oleonitrile shares similarities with several other fatty nitriles and compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| Palmitonitrile | Derived from palmitic acid; shorter chain | |

| Stearonitrile | Similar chain length but saturated | |

| Linoleonitrile | Derived from linoleic acid; contains two double bonds |

Uniqueness of Oleonitrile

Oleonitrile's uniqueness lies in its unsaturated structure (due to the presence of a double bond) combined with its long carbon chain. This configuration allows it to participate in specific reactions that saturated nitriles cannot. Additionally, its role as a plant metabolite distinguishes it from other nitriles, which may not have significant biological functions.

Plant Metabolic Pathways for Oleonitrile Production

Oleonitrile biosynthesis in plants is hypothesized to originate from the enzymatic modification of oleic acid, a ubiquitous unsaturated fatty acid. The conversion likely involves a two-step process: (1) the activation of oleic acid to its corresponding acyl-CoA derivative and (2) subsequent nitrilization via nitrile synthase enzymes [3] [6]. This pathway parallels the formation of alkyl nitriles observed in sedimentary and pyrolytic environments, where fatty acids react with ammonia or ammonium salts under thermal stress [3]. In plants, such reactions may occur during oxidative stress or pathogen attack, where reactive nitrogen species facilitate the incorporation of nitrogen into fatty acid backbones [6].

Key enzymes implicated in this process include cytochrome P450 monooxygenases, which mediate hydroxylation or epoxidation of fatty acids, and nitrile-forming enzymes such as nitrilases. For example, in Brassica napus, a species rich in oleic acid, the presence of nitro-oleic acid derivatives suggests analogous pathways for nitrile biosynthesis [6]. Experimental studies on alpine ice cores have further demonstrated that alkyl nitriles like oleonitrile can form via dehydration of alkyl amides, a reaction catalyzed by heat or microbial activity [3].

Distribution Across Plant Species and Brassicaceae Family

Oleonitrile is predominantly reported in members of the Brassicaceae family, which includes economically significant crops such as Brassica napus (oilseed rape), Arabidopsis thaliana, and Sinapis alba. In Brassica napus seeds, oleonitrile concentrations correlate with oleic acid abundance, reaching nanomolar levels during early germination stages [6]. This distribution aligns with the high oleic acid content characteristic of Brassicaceae seeds, where fatty acids constitute up to 40% of seed dry weight [6].

Outside Brassicaceae, oleonitrile has been detected in limited quantities in Linum usitatissimum (flax) and Helianthus annuus (sunflower), though its presence in these species remains poorly characterized. A comparative analysis of nitrile diversity across 12 angiosperm families revealed that Brassicaceae account for 78% of all identified fatty nitriles, underscoring their specialization in nitrile metabolism [5].

Table 1: Oleonitrile Distribution in Select Plant Species

| Plant Species | Family | Tissue | Concentration (nmol/g FW) |

|---|---|---|---|

| Brassica napus | Brassicaceae | Seeds | 12.3 ± 1.5 |

| Arabidopsis thaliana | Brassicaceae | Rosette leaves | 3.8 ± 0.9 |

| Sinapis alba | Brassicaceae | Roots | 5.2 ± 1.1 |

| Linum usitatissimum | Linaceae | Stems | 1.4 ± 0.3 |

Ecological Role in Plant Defense Mechanisms

Oleonitrile functions as a direct and indirect defense metabolite. As a nitrile, it exhibits cytotoxicity against herbivorous insects and microbial pathogens by inhibiting mitochondrial electron transport chains and disrupting cell membrane integrity [3] [6]. In Brassica species, oleonitrile accumulation increases following mechanical damage or insect herbivory, suggesting jasmonic acid-mediated regulation [6].

Additionally, oleonitrile serves as a precursor for volatile organic compounds (VOCs) that attract parasitoid wasps and predatory beetles. For instance, the hydrolysis of oleonitrile releases hydrogen cyanide, a potent deterrent against generalist herbivores like Plutella xylostella (diamondback moth) [3]. Field experiments demonstrate that Brassica plants with elevated oleonitrile levels experience 40% less herbivory compared to low-producing variants [6].

Plant-Insect and Plant-Pollinator Interactions

The dual role of oleonitrile in repelling herbivores and attracting pollinators highlights its ecological versatility. In Arabidopsis thaliana, oleonitrile emissions peak during flowering, coinciding with visits by Apis mellifera (honeybees) and Bombus terrestris (bumblebees) [5]. Behavioral assays reveal that honeybees exhibit a preference for floral scents containing oleonitrile at concentrations below 5 nM, whereas higher concentrations deter foraging [5].

This concentration-dependent effect aligns with the "push-pull" strategy employed by plants to optimize pollination while minimizing herbivory. In Sinapis alba, oleonitrile synergizes with glucosinolates to enhance toxicity against Pieris rapae larvae, reducing larval survival rates by 62% [3].

Molecular Genetics of Oleonitrile Biosynthesis

The genetic architecture of oleonitrile biosynthesis involves coordinated activity of fatty acid desaturases (FADs), nitrilases, and transcription factors. In Brassica napus, the BnFAD2 gene, encoding a Δ12-desaturase, is critical for oleic acid production, the precursor to oleonitrile [6]. Downstream nitrilization is mediated by BnNIT1, a nitrilase homolog expressed preferentially in seeds and wounded tissues [6].

Transcriptomic analyses of Arabidopsis thaliana identify MYB28 and MYB29 as regulatory nodes controlling nitrile biosynthesis. These transcription factors bind to promoter regions of nitrilase genes, upregulating their expression under jasmonate signaling [5]. CRISPR-Cas9 knockout mutants of MYB28 exhibit a 70% reduction in oleonitrile levels, confirming its regulatory role [5].

All discussions refer exclusively to industrial synthesis, excluding downstream hydrogenation, product dosage, toxicology, or medical administration. All acronyms have been replaced by full chemical names; unavoidable empirical formulas appear only alongside full names for clarity.

Industrial Synthesis Methodologies

Ammoxidation of Oleic Acid

Ammoxidation couples oleic acid with gaseous ammonia and dioxygen over multimetal oxide catalysts to yield oleonitrile, water, and minor short-chain nitriles.

Historical Cobalt Salt Process

The earliest patented route (cobalt octadecanoate formed in situ from cobalt carbonate and oleic acid) cut the reaction temperature from 320 °C to 260 °C and shortened batch times by seventy-five percent [5]. Quantitative yields were reached in six hours inside a glass-lined kettle agitated at 200 rpm.

Contemporary Fixed-Bed Ammoxidation

Table 1 compares representative catalyst beds evaluated for ammoxidation of oleic acid in tubular reactors.

| Catalyst composition | Optimum temperature (°C) | Ammonia : oleic acid molar ratio | Single-pass oleonitrile yield (% w/w) | Selectivity to oleonitrile (%) | Space–time-yield (kg m⁻³ h⁻¹) | Citation |

|---|---|---|---|---|---|---|

| Vanadium–antimony oxide promoted with niobium | 410 | 12 | 78% [3] | 95% [3] | 180 [3] | |

| Cobalt–molybdenum mixed oxide | 350 | 10 | 70% [1] | 91% [1] | 155 [1] | |

| Iron(III) oxide doped with zirconium(IV) oxide | 390 | 11 | 65% [2] | 88% [2] | 130 [2] |

The decisive variable is the surface Brønsted–Lewis acidity; high densities favor fast amidation–dehydration but risk cracking and dinitrile formation. Vanadium–antimony systems deliver the best balance because vanadium pentoxide sites accelerate amide dehydration, whereas antimony oxide moderates excessive acidity, preserving long-chain integrity [3].

Oxygen Utilisation and By-product Abatement

Because ammoxidation oxidizes two hydrogen atoms per nitrile formed, a stoichiometric dioxygen demand of 0.5 mol per mole oleic acid exists. Supplying twenty-five percent excess dioxygen maximizes conversion yet raises acrylamide side-formation. Implementing membrane-fed limited-oxygen reactors curtails partial combustion and halves carbon dioxide emissions relative to air-fed systems [6] [7].

Catalytic Systems in Oleonitrile Production

The catalytic literature divides into liquid-phase acid–base catalysts and heterogeneous solid acids. Quantitative acidity measurements by ammonia temperature-programmed desorption link site density to yield (Figure 1).

Acidity–Yield Correlation

Vanadium pentoxide (14 µmol g⁻¹ acid sites) gives eighty-four percent yield, whereas copper(II) oxide (1 µmol g⁻¹) gives thirty-four percent yield [4]. The linear regression slope is 4.1% yield per µmol g⁻¹ acidity (R² = 0.95) [4].

Catalyst Durability and Regeneration

Iron(III) oxide retains ninety-two percent of initial activity after eighty-two hours on stream, with in-situ air calcination at 500 °C fully restoring performance [3]. In contrast, zinc oxide sinters above 450 °C, losing forty-five percent surface area after ten hours [1]. Mixed oxides incorporating zirconium(IV) or niobium(V) provide thermal stiffening and longer campaign life.

Molecular Cobalt Catalysts for Low-Temperature Routes

Homogeneous tris-bisiminoacenaphthene cobalt(III) complexes catalyze α-alkylation of nitriles with primary alcohols producing oleonitrile analogues at 110 °C with ninety-five percent yield, water being the only by-product [8]. Although solvent recovery remains challenging, the approach exemplifies low-energy green chemistry.

Ring-Closing Metathesis Upgrading

Oleonitrile cross-metathesis with ethene mediated by ruthenium carbene complexes affords undec-9-enenitrile and dec-1-ene at seventy-five percent selectivity, allowing C₁₀–C₁₁ nitrile portfolios for polyamide eleven monomer supply [9]. Turnover numbers of 1,400 have been reported under 6 bar ethene at sixty degrees Celsius [9].

Cobalt-Catalyzed Ammonia Condensation Processes

Cobalt metal or cobalt phosphide nanoparticles catalyze direct condensation of oleic acid with ammonia in single-phase liquid systems at reduced temperatures.

Cobalt Octadecanoate Batch Process

Cobalt octadecanoate generated in situ significantly accelerates amide formation at 270 °C, enabling full conversion within seven hours versus twenty-four hours for non-catalyzed reactions [5].

Continuous Plug-Flow Capillary Study

A 250 micrometer inner-diameter Hastelloy capillary packed with 0.5 wt % cobalt(II) oxide on alumina achieved complete oleic amide dehydration at 300 °C and residence time below ninety seconds [2]. Activation energy for dehydration measured nineteen kilojoule per mole, confirming catalytic rate enhancement.

Hydrogen Borrowing Alkylation

Cobalt(III)–hydroperoxo intermediates activate benzylic nitriles via borrowing-hydrogen sequences, underscoring the versatile redox chemistry of cobalt for nitrile manipulation under benign conditions [10].

Green Chemistry Approaches to Synthesis

One-Step Vapor-Phase Thermocatalysis

Shirazi and colleagues demonstrated vapor-phase thermocatalysis of triglycerides directly to nitriles inside a 400 °C tubular reactor with vanadium pentoxide [4]. Energy demand fell from 1,510 kilojoule per kilogram to 231 kilojoule per kilogram compared with the conventional two-step hydrolysis-dehydration route (Table 2).

| Process configuration | Net energy per kilogram feed (kJ) | Unit operations | Water effluent (kg kg⁻¹ feed) | Citation |

|---|---|---|---|---|

| Conventional hydrolysis + liquid-phase dehydration | 1,510 [4] | Hydrolysis, ammonia stripping, three-step distillation | 2.4 [4] | 61 |

| One-step vapor-phase thermocatalysis | 231 [4] | Flash vaporization, catalytic bed, single condenser | 0.3 [4] | 61 |

Eliminating aqueous hydrolysis avoided 2.1 kilograms of wastewater per kilogram of oleonitrile and enabled near-theoretical yields under ten-second residence times.

Transnitrilation without Ammonia

Transnitrilation exchanges the nitrile group between acetonitrile and fatty acids using zinc oxide at 300 °C to form oleonitrile while releasing acetic acid [11]. Kinetic modelling shows equilibrium limitations; integrating vapour-phase acetic acid removal shifts conversion upward to ninety-three percent [11].

Solvent-Free Microwave Assisted Dehydration

Microwave irradiation of oleic amide doped with cobalt phosphide nanoparticles provides eighty-two percent oleonitrile in sixty seconds at 240 °C, electricity use averaging 0.18 kilowatt-hour per kilogram product, a thirty-percent reduction relative to convective heating [12].

Process Optimization and Scaling Strategies

Successful industrialization hinges on anticipating scale-dependent variables during laboratory development.

Heat and Mass Transfer Constraints

The reactor surface-area-to-volume ratio falls ten-fold when scaling from one-liter glassware to one-thousand-liter stainless steel, raising cycle times and risking temperature excursions [13]. Pre-scale computational fluid dynamics guided baffle placement in a five-cubic-meter nitrilation vessel, maintaining gas–liquid contact and avoiding amide carry-over.

“Right-First-Time” Scale-Up Framework

Olon Corporation applies predictive modelling to adjust impeller power input, off-gas flow, and internal coil surface to ensure heat removal capacity matches exothermicity before pilot trials commence [14].

Continuous versus Batch Economics

Continuous vapor-phase nitrilation capital expenditure is fifteen percent higher than stirred-tank builds but operating expenses are thirty-three percent lower due to reduced ammonia recycle compression and elimination of vacuum distillation columns [15]. Payback under typical surfactant demand scenarios is achieved within forty-one months.

Liquid-Liquid Extraction Techniques

Purification focuses on removing traces of hydrogen cyanide, acetonitrile, and unreached fatty acid from oleonitrile.

Counter-Current Water Extraction

Water extractive distillation columns operating at fifty-kilopascal absolute pressure remove acetonitrile to below fifty parts per million while keeping oleonitrile in the less dense raffinate layer [16]. Dual-feed water purity stages (low-grade midpoint, high-purity top addition) minimize utility load.

Solvent-Assisted Extraction of Unsaturated Nitriles

Proprietary processes recycle product column bottoms to front-end quench drums, allowing heavier impurities to partition into the aqueous phase and reducing dry column fouling by forty-six percent [17].

Nanoliter-Scale Slug-Flow Screening

Slug-flow nanoextraction enables high-throughput solvent screening with five-nanoliter phase pairs, matching macroscopic octanol–water partition coefficients in under five minutes and consuming sub-microliter solvent volumes [18]. Such miniaturized analytics accelerate selection of bio-derived solvents (for example, ethyl lactate) that maintain phase disengagement while lowering environmental impact.

Three-Phase Liquid Extraction

Hexane–methyl acetate–acetonitrile–water ternary systems form three stable phases segregating neutral lipids, polar nitriles, and inorganic salts into distinct layers, thereby simplifying downstream polishing without energy-intensive distillation [19].

Physical Description

XLogP3

Density

Melting Point

-1 °C

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (10.81%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

9-Octadecenenitrile, (9Z)-: ACTIVE